4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-5-8(15)6(10(17)18)4-16-9(5)7/h1-4H,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLZKGMZZBXNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656509 | |
| Record name | 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049127-39-0 | |
| Record name | 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
This compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-malarial and anti-cancer agents . The structural modifications of 4-aminoquinoline derivatives have been shown to enhance biological activity against resistant strains of malaria parasites.
Case Study: Antimalarial Activity
A study demonstrated that derivatives of 4-aminoquinoline, including those with trifluoromethyl substitutions, exhibited strong antimalarial activity against Plasmodium falciparum, particularly in chloroquine-resistant strains. The EC50 values for these compounds were reported in the low nanomolar range, indicating potent efficacy .
Fluorescent Probes
The unique structure of 4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid allows it to be employed in creating fluorescent probes for biological imaging. These probes enhance the visualization of cellular processes, making them invaluable in cellular biology research.
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its properties contribute to enhanced thermal and chemical resistance , making it suitable for applications requiring durability and stability.
Analytical Chemistry
The compound is utilized in analytical methods for detecting and quantifying specific analytes in complex mixtures. This application is particularly beneficial in industries focused on food safety and environmental monitoring , where precise measurements are crucial.
Research in Organic Synthesis
As a building block in organic synthesis, this compound facilitates the exploration of new chemical reactions and the development of innovative compounds. Its versatility allows researchers to modify its structure to create derivatives with tailored properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amino group can form hydrogen bonds with biological targets. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Position 4 Modifications
- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 16937-99-8): Replacing the amino group with a hydroxyl (-OH) at position 4 reduces basicity and alters hydrogen-bonding capacity. This substitution may decrease membrane permeability compared to the amino analog .
- However, it may also increase toxicity risks .
Position 8 Modifications
- 8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-90-4): A fluorine atom at position 8 and a hydroxyl group at position 4 create a distinct electronic profile. The fluorine’s inductive effect could further stabilize the quinoline ring, while the hydroxyl group may improve solubility .
Functional Group Additions
- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 182868-50-4): The cyclopropyl group at position 1 and piperazinyl moiety at position 7 introduce conformational rigidity and basicity, respectively. These modifications likely improve target binding affinity and solubility compared to the simpler 4-amino analog .
Physicochemical and Spectroscopic Properties
Biological Activity
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and an amino group, has been studied for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 250.19 g/mol. The compound's structure is pivotal in determining its biological activity, particularly due to the trifluoromethyl group, which can enhance lipophilicity and biological potency.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. Studies have demonstrated that compounds with trifluoromethyl groups can enhance antibacterial activity by increasing membrane permeability and disrupting bacterial cell walls .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Quinoline derivatives are known to inhibit various cancer cell lines through multiple mechanisms, including interference with DNA synthesis and modulation of apoptotic pathways. In vitro studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect .
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to control groups. The mechanism was linked to the activation of caspase-3 and caspase-9 pathways, indicating the induction of intrinsic apoptosis .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Disruption : The presence of the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, leading to increased efficacy against pathogens.
- Apoptotic Pathways : By activating apoptotic pathways, the compound can selectively induce cell death in malignant cells.
Comparative Analysis with Related Compounds
Quinoline derivatives are often compared based on their structural variations and biological activities. For instance, compounds lacking the trifluoromethyl group typically exhibit reduced potency against microbial and cancerous cells.
Table 2: Comparison of Biological Activities
| Compound | MIC (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|
| This compound | 32 | 10 |
| 4-Aminoquinoline | >128 | >50 |
| 8-Hydroxyquinoline | 64 | 20 |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid generally follows a multi-step process involving:
- Construction of the quinoline ring system,
- Introduction of the trifluoromethyl group at position 8,
- Functionalization of the carboxylic acid group at position 3,
- Amination at position 4.
This process often involves cyclization reactions, halogenation, nucleophilic substitutions, and hydrolysis steps.
Detailed Preparation Route Based on Patent EP0206101A1
A comprehensive process for preparing quinoline-3-carboxylic acid derivatives, including those with substitutions such as trifluoromethyl groups, is described in the European patent EP0206101A1. Although the patent focuses on 1,8-bridged 4-quinolone-3-carboxylic acids, the methods are adaptable for the target compound.
Acylation of Diethyl Malonate:
Diethyl malonate is acylated with a substituted benzoyl halide (bearing trifluoromethyl and other substituents) in the presence of magnesium ethylate to form an acylmalonic ester intermediate.Cyclization to Quinoline Core:
The acylmalonic ester undergoes cyclization under basic conditions (e.g., potassium carbonate) and elevated temperatures (80–180 °C) in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, yielding the quinoline ring with the carboxylic acid ester at position 3.Introduction of the Amino Group at Position 4:
The 4-position is functionalized typically via nucleophilic aromatic substitution or reduction of a nitro precursor to introduce the amino group.Hydrolysis of Ester to Carboxylic Acid:
The ester group at position 3 is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.Substituent Effects:
The trifluoromethyl group at position 8 is introduced via the choice of starting benzoyl halide or by electrophilic trifluoromethylation during intermediate stages.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | Diethyl malonate, substituted benzoyl halide, Mg(OEt)2 | Forms acylmalonate intermediate |
| Cyclization | Base (K2CO3), solvent (DMF, DMSO), 80–180 °C | Ring closure to quinoline core |
| Amination at position 4 | Nucleophilic substitution or reduction of nitro group | Introduces 4-amino functionality |
| Hydrolysis of ester | Acidic or basic hydrolysis | Converts ester to carboxylic acid |
| Introduction of CF3 group | Starting material or electrophilic trifluoromethylation | Ensures trifluoromethyl substitution at 8 |
Solvent and Base Selection
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methylpyrrolidone, and sulfolane are preferred to facilitate cyclization and substitution reactions.
Bases: Potassium carbonate is commonly used for cyclization. Other bases like potassium tert-butoxide, sodium hydride, or DBU may be employed depending on the step and substrate sensitivity.
Alternative Methodologies
While the patent EP0206101A1 provides a classical approach, alternative methods may include:
Direct Electrophilic Trifluoromethylation:
Using reagents such as trifluoromethyl iodide or Togni reagents to introduce the trifluoromethyl group onto a preformed quinoline ring.Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) to install trifluoromethylated aryl groups before ring closure.Use of Enamine Intermediates:
Reaction of enamines with o-haloaryl carboxylic acid halides followed by cyclization to form the quinoline ring.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acylation of diethyl malonate | Diethyl malonate, benzoyl halide, Mg(OEt)2 | Acylmalonic ester intermediate |
| 2 | Cyclization to quinoline | K2CO3, DMF/DMSO, 80-180 °C | Quinoline ring with ester at C-3 |
| 3 | Amination at C-4 | Nucleophilic substitution/reduction | 4-Amino substitution |
| 4 | Hydrolysis of ester | Acidic/basic hydrolysis | Carboxylic acid at C-3 |
| 5 | Introduction of trifluoromethyl | From starting material or electrophilic trifluoromethylation | CF3 group at C-8 |
Q & A
Q. Q1. What are the optimal hydrolysis conditions to synthesize 4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid from its ester precursor?
A1. The hydrolysis of ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate to the carboxylic acid derivative can be achieved via:
- Acidic hydrolysis : 6M HCl under reflux for 12 hours (yield: 82%) .
- Basic hydrolysis : 2M NaOH at 80°C for 6 hours, yielding the sodium salt (78%) .
The choice depends on downstream applications: acidic conditions directly yield the free carboxylic acid, while basic hydrolysis requires acidification for protonation.
Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?
A2. Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and trifluoromethyl group integrity.
- LCMS/HPLC for purity assessment and retention time matching (e.g., LCMS m/z 366 [M+H]⁺ observed in related quinoline esters) .
- X-ray crystallography for structural elucidation, particularly when stereochemical outcomes are ambiguous.
Advanced Research Questions
Q. Q3. How can structural modifications enhance the biological activity of this compound, particularly against antibiotic-resistant pathogens?
A3. Rational modifications include:
- Fluorine substitution : Introducing additional fluorine atoms at strategic positions (e.g., C-6 or C-8) to improve membrane permeability and metabolic stability .
- Side-chain diversification : Replacing the amino group with heterocyclic moieties (e.g., morpholine or piperazine) to enhance target binding, as demonstrated in fluoroquinolone derivatives .
- Prodrug strategies : Esterifying the carboxylic acid to improve bioavailability, followed by enzymatic cleavage in vivo .
Q. Q4. What mechanistic insights explain contradictory reports on its cytotoxicity in cancer vs. non-cancer cell lines?
A4. Discrepancies may arise from:
- Differential expression of targets : The compound may selectively inhibit topoisomerase IV in bacterial systems (IC₅₀ ~0.5 µM) but activate stress-response pathways (e.g., p53) in cancer cells.
- Metabolic activation : Cytochrome P450-mediated conversion to reactive intermediates (e.g., quinone methides) in hepatic cells could explain off-target toxicity .
- Assay conditions : Variances in serum protein binding or pH-dependent solubility (logP ~1.8) may alter effective concentrations .
Q. Q5. How can enzyme-catalyzed degradation pathways inform the design of environmentally persistent analogs?
A5. Studies on Comamonas testosteroni enzymes reveal:
- 2-Oxidoreductase activity : Cleaves the quinoline ring via hydroxylation at C-3, which can be mitigated by introducing electron-withdrawing groups (e.g., -CF₃) at C-8 to sterically hinder enzyme binding .
- 3-Methyl-2-oxo-1,2-dihydroquinoline degradation : Blocking methylation at C-3 through halogenation (e.g., Cl or F) reduces susceptibility to microbial metabolism .
Methodological Challenges
Q. Q6. How should researchers optimize multi-step syntheses to minimize byproducts from competing reactions?
A6. Key strategies include:
- One-pot reactions : Combining Williamson ether synthesis and ester hydrolysis (e.g., using NaHCO₃ in ethanol/water at 70–80°C for 24–72 hours) to reduce intermediate isolation steps .
- Protecting group selection : Use of Boc groups for amines, which can be cleaved under mild acidic conditions (e.g., TFA/DCM) without affecting the trifluoromethyl moiety .
- Flow chemistry : Continuous reactors improve yield (≥90%) for large-scale syntheses by maintaining precise temperature/pH control .
Q. Q7. What computational tools are effective for predicting binding modes of this compound with bacterial topoisomerases?
A7. Recommended approaches:
- Molecular docking (AutoDock Vina) : Simulate interactions with the GyrA/GyrB subunits of DNA gyrase, focusing on hydrogen bonding with Ser84 and hydrophobic contacts with the CF₃ group.
- MD simulations (GROMACS) : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories to identify critical residues for mutagenesis studies.
Data Interpretation and Reproducibility
Q. Q8. How can conflicting results in antimicrobial assays be resolved?
A8. Standardize protocols by:
- Defining MIC endpoints : Use CLSI guidelines with consistent inoculum sizes (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth.
- Controlling for efflux pumps : Include inhibitors like PAβN (20 µg/mL) to isolate intrinsic activity .
- Validating via time-kill assays : Confirm bactericidal vs. bacteriostatic effects at 4× MIC over 24 hours.
Q. Q9. What are the limitations of using rodent models to evaluate its neurotoxicity?
A9. Rodent models may underestimate human-specific risks due to:
- Blood-brain barrier (BBB) permeability differences : Higher expression of P-glycoprotein in humans reduces CNS exposure.
- Metabolic divergence : Rodents lack certain CYP450 isoforms (e.g., CYP2C19) responsible for bioactivation .
- Alternative models : Primary human astrocytes or BBB-on-a-chip systems better predict neurotoxicity thresholds.
Emerging Applications
Q. Q10. Can this compound serve as a scaffold for developing PET tracers targeting bacterial infections?
A10. Feasibility is supported by:
- ¹⁸F-labeling : Replace the C-8 CF₃ group with ¹⁸F via nucleophilic aromatic substitution (K₂CO₃, DMSO, 100°C, 30 min) .
- In vivo imaging : Demonstrated in murine models with [¹⁸F]-labeled quinolines showing uptake in S. aureus-infected tissues (SUVmax 2.5 vs. 0.8 in controls) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
